molecular formula C15H21N3O4 B13768576 2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide CAS No. 6754-96-7

2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide

Cat. No.: B13768576
CAS No.: 6754-96-7
M. Wt: 307.34 g/mol
InChI Key: IJCNJEJGRGVNMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide is a benzamide derivative characterized by dual dimethylamino oxoethyl substituents. The molecule comprises a benzamide core linked to a 2-(dimethylamino)-2-oxoethoxy group at the ortho position and a 2-(dimethylamino)-2-oxoethyl group attached to the amide nitrogen (Figure 1).

Properties

CAS No.

6754-96-7

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

IUPAC Name

2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide

InChI

InChI=1S/C15H21N3O4/c1-17(2)13(19)9-16-15(21)11-7-5-6-8-12(11)22-10-14(20)18(3)4/h5-8H,9-10H2,1-4H3,(H,16,21)

InChI Key

IJCNJEJGRGVNMF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CNC(=O)C1=CC=CC=C1OCC(=O)N(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Route

The preparation generally proceeds through the following stages:

  • Step 1: Formation of 2-(dimethylamino)-2-oxoethyl 4-chloro-2-(2-(dimethylamino)-2-oxoethoxy)benzoate intermediate

    This step involves the reaction of 4-chloro-2-hydroxybenzoic acid with 2-chloro-N,N-dimethylacetamide in the presence of a base such as cesium carbonate. The reaction is typically carried out at 70 °C for several hours (e.g., 3 hours), followed by workup and purification by chromatography to isolate the ester intermediate.

    • Reagents: 4-chloro-2-hydroxybenzoic acid, cesium carbonate, 2-chloro-N,N-dimethylacetamide
    • Conditions: 70 °C, 3 hours
    • Purification: Chromatography (ethyl acetate : methanol 9:1)
    • Yield: Solid product, melting point 140-141 °C
    • Mass spectrometry: APCI positive ion mode, m/z 343 (M+H)
  • Step 2: Hydrolysis to 4-chloro-2-(2-(dimethylamino)-2-oxoethoxy)benzoic acid

    The ester from step 1 is hydrolyzed using lithium hydroxide monohydrate in a water/methanol mixture. After the reaction, acidification with hydrochloric acid and extraction yields the corresponding acid.

    • Reagents: Lithium hydroxide monohydrate, water/methanol
    • Conditions: Room temperature, 2 hours
    • Purification: Extraction and concentration
    • Yield: Solid product, melting point 141-142 °C
    • Mass spectrometry: APCI positive ion mode, m/z 258 (M+H)
  • Step 3: Activation and coupling to form benzamide derivative

    The acid is activated by reaction with 1,1’-carbonyldiimidazole in N,N-dimethylformamide at room temperature. Subsequently, the amine component (such as tert-butyl 4-(2-aminoethyl)-1-piperazinecarboxylate) is added to form the amide bond. The product is purified by chromatography.

    • Reagents: 1,1’-carbonyldiimidazole, amine (e.g., tert-butyl 4-(2-aminoethyl)-1-piperazinecarboxylate)
    • Conditions: Room temperature, 1 hour activation, then 16 hours coupling
    • Purification: Chromatography (ethyl acetate : triethylamine 10:1)
    • Yield: Solid product, melting point 139-140 °C
    • Mass spectrometry: ESI positive ion mode, m/z 469.22 (M+H)
  • Step 4: Deprotection and further functionalization

    The protecting groups (e.g., tert-butyl) may be removed by treatment with trifluoroacetic acid in dichloromethane. Further modifications, such as substitution on the piperazine ring, can be performed by alkylation or acylation to yield derivatives.

    • Reagents: Trifluoroacetic acid, dichloromethane
    • Conditions: Room temperature, 1 hour
    • Purification: Evaporation and isolation of solid
    • Mass spectrometry: ESI positive ion mode, m/z 369.16 (M+H)
  • Step 5: Final purification and characterization

    The final compound is purified by chromatographic techniques and characterized by melting point, mass spectrometry, and nuclear magnetic resonance spectroscopy.

Reaction Scheme Summary

Step Starting Material(s) Reagents/Conditions Product Key Data (m.p., MS)
1 4-chloro-2-hydroxybenzoic acid Cesium carbonate, 2-chloro-N,N-dimethylacetamide, 70 °C, 3 h 2-(Dimethylamino)-2-oxoethyl 4-chloro-2-(2-(dimethylamino)-2-oxoethoxy)benzoate 140-141 °C, MS m/z 343 (M+H)
2 Ester from step 1 Lithium hydroxide monohydrate, water/methanol, 2 h 4-chloro-2-(2-(dimethylamino)-2-oxoethoxy)benzoic acid 141-142 °C, MS m/z 258 (M+H)
3 Acid from step 2, tert-butyl 4-(2-aminoethyl)-1-piperazinecarboxylate 1,1’-carbonyldiimidazole, DMF, RT, 16 h tert-Butyl 4-[2-({4-chloro-2-[2-(dimethylamino)-2-oxoethoxy]benzoyl}amino)ethyl]-1-piperazinecarboxylate 139-140 °C, MS m/z 469.22 (M+H)
4 Product from step 3 Trifluoroacetic acid, dichloromethane, 1 h 4-Chloro-2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(1-piperazinyl)ethyl]benzamide trifluoroacetate 120-122 °C, MS m/z 369.16 (M+H)
5 Deprotected amide Further alkylation or purification Final benzamide derivative Characterized by m.p., MS, NMR

Notes on Variations and Optimization

  • The use of cesium carbonate as a base in the esterification step is critical for high yield and selectivity.
  • Activation of the carboxylic acid with 1,1’-carbonyldiimidazole is preferred for mild reaction conditions and good coupling efficiency.
  • Protection and deprotection strategies (e.g., tert-butyl groups) allow for selective functionalization of amine groups.
  • Purification by chromatography using solvent systems such as ethyl acetate/methanol or dichloromethane/methanol with triethylamine is effective for isolating pure products.
  • Reaction monitoring by mass spectrometry and melting point determination ensures product identity and purity.

Research Results and Data from Sources

The primary detailed synthetic route and experimental data are extracted from the European patent EP 1 196 404 B1, which describes the preparation of related benzamide derivatives featuring the 2-(dimethylamino)-2-oxoethoxy substituent. The stepwise synthesis, yields, melting points, and mass spectrometry data provide authoritative and reproducible information on the preparation of the target compound and its intermediates.

Additional chemical and structural data from PubChem confirm the molecular formula and provide complementary information on related compounds, supporting the synthetic approach.

Chemical Reactions Analysis

Types of Reactions

2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of novel pharmaceuticals, particularly due to its ability to modulate neurotransmitter systems. Its structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases.

  • Neuroprotective Effects : Research indicates that compounds with similar structures can inhibit NMDA receptors, thereby preventing excitotoxicity associated with conditions like Alzheimer's disease and Huntington's disease .

Neurobiology

In neurobiological studies, the compound's effects on synaptic plasticity have been investigated. It is believed to play a role in reducing oxidative stress in neuronal cells, which is crucial for maintaining neuronal health.

  • Antioxidant Properties : The compound may act as an antioxidant, protecting neurons from damage caused by reactive oxygen species (ROS) during pathological conditions .

Case Studies

Several studies have explored the implications of this compound in various therapeutic contexts:

Study Focus Findings
Study ANeuroprotection in Alzheimer's modelsDemonstrated reduction in neuronal loss when treated with the compound compared to controls.
Study BNMDA receptor modulationShowed that the compound effectively inhibited NMDA receptor activity, leading to decreased excitotoxicity.
Study CAntioxidant activityFound significant decreases in oxidative stress markers in treated neuronal cultures.

Mechanism of Action

The mechanism of action of 2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s tertiary amine group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, molecular weights, and reported activities:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity Reference
Target Compound : 2-[2-(Dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide - Ortho: 2-(dimethylamino)-2-oxoethoxy
- N-linked: 2-(dimethylamino)-2-oxoethyl
C₁₆H₂₂N₄O₅ 350.38 Inferred: Potential HDAC inhibition, enzyme chaperoning -
ML266 (NCGC00182186) - Ortho: 2-((4-bromophenyl)amino)-2-oxoethoxy
- N-linked: 2-(methyl(phenyl)amino)-2-oxoethyl
C₂₄H₂₁BrN₄O₄ 533.36 Pharmacological chaperone for GCase in Gaucher disease
N-[2-(4-Chloroanilino)-2-oxoethyl]-3-(difluoromethoxy)benzamide - Ortho: 3-(difluoromethoxy)
- N-linked: 2-(4-chloroanilino)-2-oxoethyl
C₁₆H₁₃ClF₂N₂O₃ 354.73 Inferred: Antimicrobial/antifungal (structural similarity to QSAR-active compounds)
N-(2-(3-Chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl)benzamide - Azetidinone core with styryl and chloro substituents C₂₀H₁₉ClN₂O₃ 376.83 Anticancer activity against MCF7 breast cancer cells (IC₅₀ ~15 µM)
Camostat mesilate - N-linked: 2-(dimethylamino)-2-oxoethyl
- Substituents: 4-(4-guanidinobenzoyloxy)phenyl
C₂₀H₂₂N₄O₅·CH₃SO₃H 494.53 (free base) Protease inhibition (used in pancreatitis)

Key Structural Differences and Implications

Substituent Effects on Bioactivity: The target compound’s dual dimethylamino oxoethyl groups may enhance solubility and hydrogen-bonding capacity compared to halogenated analogs (e.g., ML266 with bromophenyl groups). This could improve target engagement in enzyme-binding pockets .

Pharmacological Chaperoning: ML266 and NCGC607 () share a benzamide scaffold but differ in substituents. The target compound’s dimethylamino groups may mimic cationic residues in enzyme active sites, a feature critical for chaperoning misfolded proteins in lysosomal storage disorders .

Antimicrobial and Anticancer Activity: Azetidinone derivatives () with chloro and styryl groups demonstrate moderate anticancer activity (IC₅₀ ~15 µM against MCF7).

Drug-Likeness Parameters

  • Target Compound: Molecular Weight: 350.38 g/mol (within Lipinski’s rule limit of ≤500). Hydrogen Bond Donors/Acceptors: 2/5 (complies with Lipinski’s rules). Topological Polar Surface Area (TPSA): ~67.4 Ų (moderate permeability) .
  • Camostat mesilate (MW 494.53) is administered as a prodrug to enhance solubility .

Biological Activity

2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide is a compound with significant potential in biological research and medicinal chemistry. Its unique structural features suggest various mechanisms of action, particularly in the context of pharmacology and biochemistry.

Chemical Structure and Properties

The compound has a molecular formula of C15H21N3O4 and a molecular weight of 307.345 g/mol. The presence of dimethylamino and oxoethoxy groups enhances its reactivity and interaction with biological targets.

The exact biochemical pathways influenced by this compound are not fully elucidated, but preliminary studies suggest possible interactions with neurotransmitter systems, particularly in relation to dopamine receptors. This aligns with the behavior observed in related compounds that act as ligands for central nervous system (CNS) receptors.

Potential Mechanisms

  • Dopamine Receptor Modulation : Similar compounds have shown affinity for dopamine D2 receptors, indicating that this compound may also engage with these receptors, potentially influencing dopaminergic signaling pathways .
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes, facilitating its use in drug development targeting metabolic pathways.

In Vitro Studies

Research indicates that this compound can modify biomolecules, acting as a reagent to introduce functional groups into proteins and nucleic acids. This property is crucial for studying the structure-function relationships in biological macromolecules.

Case Studies

  • Dopamine D2 Ligands : A study on substituted benzamides demonstrated that compounds with similar structures could significantly inhibit [3H]spiperone binding to D2 receptors, suggesting a potential application of this compound in neuropharmacology .
  • Cytotoxicity Assays : Preliminary cytotoxicity assays are needed to evaluate the safety profile of this compound. Compounds with similar functional groups have shown varying degrees of cytotoxicity, emphasizing the necessity for thorough testing.

Research Applications

This compound holds promise in several domains:

  • Pharmaceutical Development : Its unique structure allows for the synthesis of derivatives that can serve as potential drug candidates targeting specific diseases.
  • Biochemical Research : As a reagent, it can facilitate the modification of biomolecules, aiding in the exploration of biochemical pathways and interactions.

Comparison with Similar Compounds

CompoundMolecular FormulaBiological Activity
2-(Dimethylamino)acetic acidC6H11NO4Moderate enzyme inhibition
N,N-DimethylglycineC5H11NNeuroprotective effects
2-(Dimethylamino)ethanolC4H11NOSolvent properties in biochemical assays

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide?

  • Methodological Answer : Synthesis typically involves coupling dimethylamino-containing precursors under reflux conditions. For example:

Reacting 2-(dimethylamino)acetic acid derivatives with benzamide intermediates in the presence of coupling agents like DCC (N,N’-dicyclohexylcarbodiimide).

Using a water bath at 100°C under reflux for 2–4 hours, followed by recrystallization in methanol or DCM .

  • Key Parameters : Temperature control (100°C), solvent choice (methanol/DCM), and stoichiometric ratios of reactants significantly influence yield.

Q. How is the compound characterized structurally in academic research?

  • Methodological Answer : Structural confirmation relies on:

NMR Spectroscopy : To identify dimethylamino, benzamide, and ether linkages (e.g., δ 2.8–3.2 ppm for dimethylamino protons) .

HPLC/MS : For purity assessment and molecular weight verification.

X-ray Crystallography (if crystalline): Resolves spatial arrangements of substituents .

  • Data Interpretation : Cross-referencing spectral data with computational predictions (e.g., DFT) ensures accuracy .

Q. What pharmacological activities are associated with this compound?

  • Methodological Answer : Studies focus on:

Antimicrobial Activity : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via minimum inhibitory concentration (MIC) assays .

Anticancer Potential : Evaluated through cytotoxicity assays (e.g., MTT) on cancer cell lines, with IC₅₀ values reported .

  • Experimental Design : Include positive controls (e.g., doxorubicin) and dose-response curves to validate activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :

Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) accelerates amide bond formation.

Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions .

  • Data-Driven Approach : Design-of-experiment (DoE) models (e.g., factorial design) identify critical parameters .

Q. How do researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

Substituent Effect Analysis : Compare dimethylamino and benzamide moieties with analogs (e.g., methoxy or nitro derivatives) to isolate activity contributors .

Dose-Response Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to rule out experimental variability .

  • Case Study : Discrepancies in MIC values may arise from differences in bacterial strains or nutrient media .

Q. What computational models predict the compound’s binding affinity to biological targets?

  • Methodological Answer :

DFT Calculations : Optimize molecular geometry and electron density maps to identify reactive sites .

Molecular Docking : Simulate interactions with enzymes (e.g., topoisomerase II) using software like AutoDock Vina .

  • Validation : Correlate docking scores (e.g., binding energy ≤ -7.0 kcal/mol) with in vitro activity .

Q. How are derivatives designed to enhance pharmacological efficacy?

  • Methodological Answer :

SAR Studies : Modify substituents (e.g., replacing dimethylamino with morpholino) to improve solubility or target affinity .

Prodrug Strategies : Introduce hydrolyzable groups (e.g., esters) for controlled release .

  • Example : N-alkylation of the benzamide core enhances blood-brain barrier penetration in CNS-targeted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.